
4-Bromo-1,1,1-trifluorobut-3-yn-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1,1,1-trifluorobut-3-yn-2-one is an organic compound with the molecular formula C4BrF3O It is characterized by the presence of a bromine atom, three fluorine atoms, and a triple bond between the second and third carbon atoms
Vorbereitungsmethoden
4-Bromo-1,1,1-trifluorobut-3-yn-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,1-trifluorobut-3-yn-2-one with bromine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
4-Bromo-1,1,1-trifluorobut-3-yn-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be readily replaced by other nucleophiles, such as organozinc compounds, to form new carbon-carbon bonds.
Cycloaddition Reactions: It reacts with conjugated dienes to form [4+2] cycloadducts in high yields.
Reduction Reactions: The triple bond can be reduced to a double or single bond using hydrogenation techniques.
Common reagents used in these reactions include organozinc compounds, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1,1,1-trifluorobut-3-yn-2-one has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of cycloadducts.
Medicinal Chemistry: Its unique structure makes it a valuable intermediate in the synthesis of potential pharmaceutical compounds.
Material Science: It is used in the development of new materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 4-Bromo-1,1,1-trifluorobut-3-yn-2-one involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the triple bond are key reactive sites that participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-1,1,1-trifluorobut-3-yn-2-one can be compared with other similar compounds, such as:
4-Chloro-1,1,1-trifluorobut-3-yn-2-one: Similar in structure but with a chlorine atom instead of bromine.
4-Ethoxy-1,1,1-trifluorobut-3-yn-2-one: Contains an ethoxy group instead of a bromine atom, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom and the triple bond, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
359779-60-5 |
|---|---|
Molekularformel |
C4BrF3O |
Molekulargewicht |
200.94 g/mol |
IUPAC-Name |
4-bromo-1,1,1-trifluorobut-3-yn-2-one |
InChI |
InChI=1S/C4BrF3O/c5-2-1-3(9)4(6,7)8 |
InChI-Schlüssel |
XJBHGBQZMBSINV-UHFFFAOYSA-N |
Kanonische SMILES |
C(#CBr)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


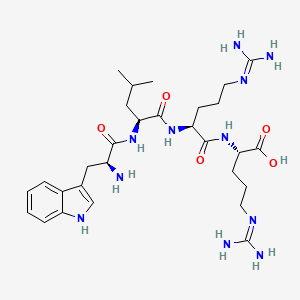
![N~2~,N~6~-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide](/img/structure/B14245206.png)
![(2S,3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol](/img/structure/B14245209.png)
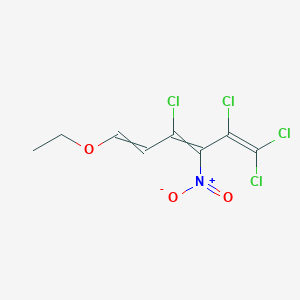
![6-chloro-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14245224.png)

![7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B14245226.png)

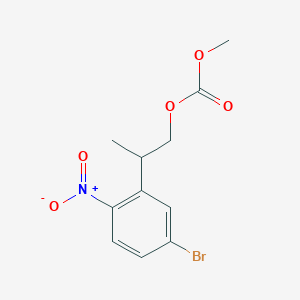
![2-bromo-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-N-(2-methylpropyl)benzamide](/img/structure/B14245253.png)
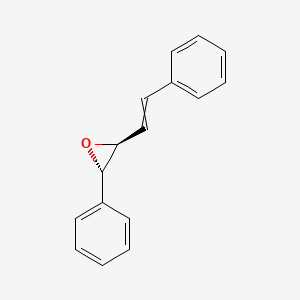
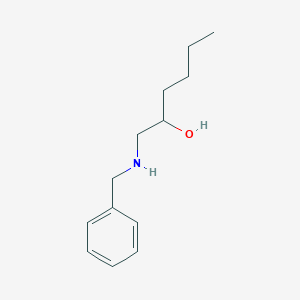

![N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide](/img/structure/B14245304.png)
